(R)-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a spirocyclic nonane moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the pyridine ring: This step involves the coupling of the pyrazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the spirocyclic nonane moiety: This is typically done through a spirocyclization reaction, where a suitable precursor undergoes cyclization under basic conditions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, ®-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-6-Amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide
- 2-amino-4,6-dichloropyrimidine
Uniqueness
Compared to similar compounds, ®-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate stands out due to its unique spirocyclic structure and the presence of multiple functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H34Cl2FN5O3 |
---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
tert-butyl 2-[4-[6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C29H34Cl2FN5O3/c1-17(24-21(30)5-6-22(32)25(24)31)39-23-11-18(14-34-26(23)33)19-15-35-37(16-19)20-12-29(13-20)7-9-36(10-8-29)27(38)40-28(2,3)4/h5-6,11,14-17,20H,7-10,12-13H2,1-4H3,(H2,33,34) |
InChI Key |
VZVKDLISLDGYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC5(C4)CCN(CC5)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.